2-Benzylsuccinic anhydride, (S)-

Descripción

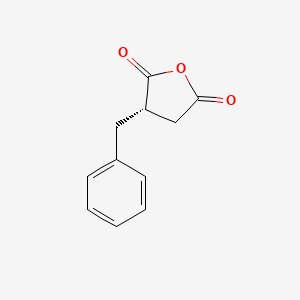

Structural Characterization of 2-Benzylsuccinic Anhydride, (S)-

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-benzyloxolane-2,5-dione, which accurately describes the five-membered ring structure containing two carbonyl groups and an oxygen heteroatom. The stereochemical descriptor (S)- indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. The compound possesses one defined stereocenter out of one possible, with absolute stereochemistry confirmed through various analytical techniques.

The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomeric forms, with 865538-96-1 specifically designating the (S)-enantiomer. Alternative systematic names include (3S)-3-benzyldihydrofuran-2,5-dione and 2-benzylsuccinic anhydride, (+)-, where the (+) designation refers to the optical rotation direction rather than the absolute configuration. The United States Food and Drug Administration Unique Ingredient Identifier code 5QB05909LE provides additional regulatory identification for this specific stereoisomer.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-benzylsuccinic anhydride, (S)- centers around a five-membered anhydride ring system with a benzyl substituent attached to the chiral carbon atom. The molecular weight is precisely 190.1953 atomic mass units, reflecting the C₁₁H₁₀O₃ composition. The compound exhibits no electronic charge and contains no additional stereogenic centers beyond the single defined stereocenter.

Conformational analysis reveals that the anhydride ring adopts an envelope conformation to minimize ring strain, with the benzyl substituent occupying a pseudoequatorial position to reduce steric interactions. The benzyl group consists of a phenyl ring connected via a methylene bridge to the chiral center, allowing for rotational freedom around the carbon-carbon bond. Three-dimensional conformational models indicate multiple low-energy conformations accessible through rotation about this bond.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of related benzylsuccinic acid compounds provide insights into the solid-state arrangement of similar molecular frameworks. Research on the crystal structure of salt complexes between (R)-2-benzylsuccinic acid and (R)-1-phenylethylamine reveals important structural features applicable to understanding the anhydride derivative. The crystallographic data collection was performed using molybdenum K-alpha radiation with a wavelength of 0.71073 Angstroms, and the structure was solved using direct methods with the SHELXL-97 program.

The crystal packing arrangements demonstrate intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns and van der Waals interactions contribute to the overall crystal lattice stability. The Cambridge Crystallographic Data Center has assigned deposition number CCDC-241568 for related structural determinations, providing a reference for comparative crystallographic analysis.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 2-benzylsuccinic anhydride, (S)-. Proton nuclear magnetic resonance spectral analysis reveals characteristic chemical shift patterns consistent with the anhydride functionality and benzyl substituent. The aromatic protons of the benzyl group appear in the range of 7.21-7.34 parts per million as multiplet signals, indicating the presence of the phenyl ring system.

The methylene protons adjacent to the anhydride ring display distinctive chemical shifts and coupling patterns. Specifically, the proton nuclear magnetic resonance spectrum shows signals at 3.51-3.62 parts per million for one set of methylene protons, with additional signals at 3.10-3.16 and 2.85-2.99 parts per million, demonstrating the complex coupling environment within the five-membered ring. The stereochemical configuration influences the nuclear magnetic resonance chemical shifts through conformational preferences and spatial arrangements.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing at characteristic downfield positions. The carbon-13 spectrum displays signals at 174.59 and 171.39 parts per million corresponding to the anhydride carbonyl carbons, while aromatic carbons appear between 126.66 and 137.86 parts per million. The aliphatic carbon signals provide additional confirmation of the molecular framework and stereochemical assignment.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (parts per million) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 7.21-7.34 | Multiplet | Benzyl phenyl ring |

| Methylene protons (position 1) | 3.51-3.62 | Multiplet | Adjacent to chiral center |

| Methylene protons (position 2) | 3.10-3.16 | Doublet of doublets | Ring methylene |

| Methylene protons (position 3) | 2.85-2.99 | Multiplet | Ring methylene |

| Carbonyl carbon 1 | 174.59 | Singlet | Anhydride carbonyl |

| Carbonyl carbon 2 | 171.39 | Singlet | Anhydride carbonyl |

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the anhydride functional group and aromatic benzyl substituent. The infrared spectrum displays prominent absorption bands corresponding to specific molecular vibrations within the compound structure. Carbonyl stretching vibrations appear at 1870 and 1844 wavenumbers, characteristic of the asymmetric anhydride functionality.

Additional significant infrared absorption bands include aromatic carbon-hydrogen stretching vibrations in the range of 3027-3085 wavenumbers, confirming the presence of the benzyl phenyl ring. Aliphatic carbon-hydrogen stretching appears at 2931 and 2875 wavenumbers, consistent with the methylene groups within the molecular framework. The fingerprint region below 1500 wavenumbers contains multiple characteristic bands that provide detailed structural information.

| Infrared Frequency (wavenumbers) | Intensity | Vibrational Assignment |

|---|---|---|

| 3085 | Medium | Aromatic carbon-hydrogen stretch |

| 3027 | Medium | Aromatic carbon-hydrogen stretch |

| 2931 | Medium | Aliphatic carbon-hydrogen stretch |

| 1870 | Strong | Anhydride carbonyl stretch (asymmetric) |

| 1844 | Strong | Anhydride carbonyl stretch (symmetric) |

| 1602 | Medium | Aromatic carbon-carbon stretch |

| 1456 | Medium | Methylene deformation |

| 1299 | Medium | Carbon-oxygen stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. Electrospray ionization mass spectrometry demonstrates the molecular ion peak at mass-to-charge ratio 191, corresponding to the protonated molecular ion [M + H]⁺ for the C₁₁H₁₀O₃ composition with calculated mass 190. The negative ion mode produces a deprotonated molecular ion at mass-to-charge ratio 189 [M-H]⁻.

Fragmentation patterns in mass spectrometry reveal characteristic loss patterns that support structural assignment. The molecular ion undergoes typical anhydride fragmentation reactions, including loss of carbon monoxide and carbon dioxide units. The benzyl substituent contributes to specific fragmentation pathways that generate diagnostic fragment ions for structural confirmation.

Propiedades

IUPAC Name |

(3S)-3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865538-96-1 | |

| Record name | 2-Benzylsuccinic anhydride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865538961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB05909LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, (S)-2-benzylsuccinic acid (62.5 g, 0.3 mol) is suspended in dichloromethane (125 mL) and treated with acetic anhydride (61.2 g, 0.6 mol) at 45–48°C for 3 hours. The solvent is subsequently removed under reduced pressure, and the crude product is crystallized from diisopropyl ether, yielding 39.7 g (69.6%) of (S)-2-benzylsuccinic anhydride with a melting point of 122–125°C. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 45–80°C | |

| Molar Ratio (Ac₂O) | 2–4 equivalents | |

| Reaction Time | 1–3 hours | |

| Yield | 69.6–90% |

This method is favored for its simplicity and scalability, though excess acetic anhydride requires careful quenching to avoid side reactions.

Catalytic Dehydration with Triphenylphosphine Oxide (TPPO)

A modern approach employs TPPO and oxalyl chloride () as a catalytic system, enabling efficient anhydride formation under milder conditions.

Mechanism and Efficiency

The reaction proceeds through an acyl phosphonochloride intermediate, which activates the carboxylic acid for dehydration. In a model study, succinic acid reacted with TPPO (1 equiv) and (1.3 equiv) in acetonitrile at 30°C for 5 hours, achieving a 94% yield of succinic anhydride. For (S)-2-benzylsuccinic acid, analogous conditions are expected to provide similar efficiency, though explicit data for this substrate remain unpublished.

Advantages :

Multi-Step Synthesis in Drug Manufacturing

(S)-2-Benzylsuccinic anhydride is a key intermediate in the production of mitiglinide calcium, an antidiabetic drug. A patented route involves:

Synthetic Pathway

-

Stobble Condensation : Diethyl succinate and benzaldehyde undergo condensation using sodium ethoxide, yielding 2-benzylidenesuccinic acid.

-

Catalytic Hydrogenation : The unsaturated intermediate is hydrogenated with - to produce (S)-2-benzylsuccinic acid.

-

Dehydration : The acid is treated with acetic anhydride to form the anhydride.

Key Data :

This method highlights the compound’s industrial relevance but requires stringent stereochemical control during hydrogenation.

Resolution and Racemization Strategies

To address enantiomeric impurities, advanced methods combine racemization and resolution:

Racemization with EDTA

(R)-2-Benzylsuccinic acid is racemized in alkaline aqueous solution with EDTA at 30–40°C, achieving a 1:1 (R/S) ratio. The resolved (S)-enantiomer is then dehydrated conventionally.

Outcomes :

This approach mitigates waste but adds complexity due to multiple purification steps.

Comparative Analysis of Methods

| Method | Temperature (°C) | Yield (%) | Purity (ee) | Scalability |

|---|---|---|---|---|

| Acetic Anhydride | 45–80 | 69.6–90 | >99% | High |

| TPPO/(COCl)₂ | 30–50 | ≥90 | N/A | Moderate |

| Multi-Step Drug Route | 50–100 | ~70 | >99% | Industrial |

| Racemization/Resolution | 30–40 | 26.6 | >99% | Low |

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzylsuccinic anhydride, (S)-, undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form the corresponding carboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, often in the presence of a base or acid catalyst.

Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.

Aminolysis: Amines, often under mild heating conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Corresponding carboxylic acid.

Alcoholysis: Esters.

Aminolysis: Amides.

Reduction: Primary alcohols.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

- 2-Benzylsuccinic anhydride, (S)-, serves as a versatile reagent in organic synthesis. It is utilized for the formation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions. Its ability to react with nucleophiles makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

- The compound primarily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is attacked by nucleophiles such as alcohols and amines, leading to the formation of various products:

- Hydrolysis : Produces the corresponding carboxylic acid.

- Alcoholysis : Yields esters.

- Aminolysis : Results in amides.

- Reduction : Converts to primary alcohols using reducing agents like lithium aluminum hydride.

Biological Applications

Potential Biological Activities

- Research has indicated that 2-Benzylsuccinic anhydride, (S)-, may exhibit biological activities that warrant further investigation. Studies focus on its interactions with biomolecules and potential therapeutic properties. For example, it has been explored for its role in inhibiting carboxypeptidase A, which could have implications in drug design for various diseases.

Medicinal Applications

Therapeutic Properties and Drug Synthesis

- The compound is being investigated for its potential as a precursor in drug synthesis. Its unique structural features allow it to be modified into various pharmacologically active compounds. Case studies have shown that derivatives of 2-Benzylsuccinic anhydride can possess significant biological activity, making them candidates for further development in pharmaceuticals.

Industrial Applications

Production of Polymers and Resins

- In industrial settings, 2-Benzylsuccinic anhydride, (S)-, is utilized in the production of polymers and resins. Its chemical stability and reactivity make it suitable for use in high-performance materials. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Forms esters, amides; versatile intermediate |

| Biology | Investigated for biological activities | Potential inhibitor of carboxypeptidase A |

| Medicine | Precursor in drug synthesis | Derivatives show significant biological activity |

| Industry | Production of polymers and resins | Enhances material properties |

Case Studies

-

Carboxypeptidase A Inhibition

- A study demonstrated that 2-Benzylsuccinic anhydride effectively inhibits carboxypeptidase A activity, leading to alterations in peptide metabolism. This inhibition suggests potential therapeutic applications in conditions where peptide regulation is crucial.

-

Polymer Development

- Research into the incorporation of 2-Benzylsuccinic anhydride into polymer formulations revealed enhanced thermal stability and mechanical properties compared to traditional materials. This application highlights its utility in developing advanced materials for industrial use.

-

Drug Design

- Derivatives synthesized from 2-Benzylsuccinic anhydride have been evaluated for their pharmacological properties, indicating their potential as new drug candidates targeting various diseases.

Mecanismo De Acción

The mechanism of action of 2-Benzylsuccinic anhydride, (S)-, involves its reactivity as an anhydride. The compound undergoes nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products such as esters, amides, and acids . The electrophilic nature of the carbonyl carbon is enhanced by the presence of the anhydride group, making it highly reactive towards nucleophiles .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares (S)-2-benzylsuccinic anhydride with structurally or functionally related anhydrides, emphasizing molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Influence on Reactivity :

- The benzyl group in (S)-2-benzylsuccinic anhydride increases steric bulk, limiting nucleophilic attack compared to succinic anhydride, which reacts readily with amines and alcohols . Maleic anhydride’s conjugated double bond facilitates Diels-Alder reactions, absent in saturated analogs like succinic anhydride .

- Methylsuccinic anhydride’s methyl group offers moderate steric hindrance, balancing reactivity and selectivity in esterifications .

Applications: Pharmaceuticals: (S)-2-Benzylsuccinic anhydride’s chirality is exploited in enantioselective syntheses, unlike non-chiral analogs like succinic anhydride . Industrial Chemistry: Maleic and succinic anhydrides dominate large-scale applications (e.g., resins, food additives), whereas (S)-2-benzylsuccinic anhydride is niche due to cost and complexity .

Safety and Handling :

- Succinic and maleic anhydrides pose significant skin/eye hazards, requiring stringent handling . (S)-2-Benzylsuccinic anhydride’s hazards are less documented but inferred to align with similar anhydrides (e.g., (S)-(-)-2-acetoxysuccinic anhydride’s H315/H319 classifications) .

Actividad Biológica

2-Benzylsuccinic anhydride, (S)- is a compound with notable biological activities that have garnered attention in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

2-Benzylsuccinic anhydride, (S)- has the chemical formula CHO and is characterized by its anhydride functional group. The synthesis typically involves the reaction of 2-benzylsuccinic acid with acetic anhydride or other dehydrating agents to form the anhydride form. This reaction can be optimized through various conditions such as temperature and catalyst choice to enhance yield and purity.

Mechanisms of Biological Activity

The biological activity of 2-benzylsuccinic anhydride, (S)- is primarily attributed to its ability to interact with specific enzymes and biological targets. Notably, it has been studied as an inhibitor of carboxypeptidase A (CPA) , an enzyme involved in protein digestion. The inhibition of CPA can lead to significant effects on peptide metabolism and has implications in drug design for various diseases.

Inhibition Studies

Research has shown that 2-benzylsuccinic anhydride acts as a competitive inhibitor of CPA. The inhibition constant (Ki) has been determined using a colorimetric assay, showing that this compound effectively reduces enzyme activity at micromolar concentrations. Such findings suggest potential applications in therapeutic contexts where modulation of peptide levels is beneficial.

Case Studies and Applications

- Drug Delivery Systems : Research has explored the use of 2-benzylsuccinic anhydride in drug delivery formulations. Its ability to form non-covalent complexes with active pharmaceutical ingredients enhances bioavailability and therapeutic efficacy.

- Cancer Research : The compound's inhibitory effects on CPA have been investigated in the context of cancer therapy, where altered peptide metabolism can influence tumor growth and progression.

- Biodegradation Studies : Related succinic acid derivatives have been studied for their role in biodegradation processes, showcasing their potential environmental applications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing enantioselective synthesis routes for (S)-2-benzylsuccinic anhydride?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric hydrogenation or enzymatic catalysis (e.g., lipases like Lipozyme TL IM, as used in solvent-free acetylation systems ) can enhance enantiomeric excess (ee). Reaction parameters such as temperature, solvent polarity, and molar ratios must be optimized using Design of Experiments (DoE) frameworks . Characterization via chiral HPLC or NMR with chiral shift reagents is critical to verify stereochemical purity.

Q. How can researchers mitigate hydrolysis risks during the handling and storage of (S)-2-benzylsuccinic anhydride?

- Methodological Answer : Anhydrides are prone to hydrolysis in humid environments. Storage under inert gas (e.g., argon) in desiccators with molecular sieves is recommended. Reaction setups should exclude moisture via dry solvent systems (e.g., THF over sodium/benzophenone) and anhydrous workup techniques. Real-time monitoring via FT-IR can detect hydrolysis by tracking carbonyl peaks .

Q. What spectroscopic techniques are most effective for characterizing (S)-2-benzylsuccinic anhydride and its intermediates?

- Methodological Answer :

- NMR : and NMR to confirm structure and stereochemistry (e.g., coupling constants for chiral centers).

- IR Spectroscopy : Identification of anhydride carbonyl stretches (~1800–1850 cm) and absence of carboxylic acid O-H peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.